(1R,2S)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL
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Overview
Description
(1R,2S)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, featuring a chiral center and multiple functional groups, makes it a versatile molecule for various synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-(trifluoromethyl)benzaldehyde and ®-(-)-1-amino-2-propanol.
Reaction Conditions: The key step involves the condensation of 2-chloro-3-(trifluoromethyl)benzaldehyde with ®-(-)-1-amino-2-propanol under basic conditions, typically using a base like sodium hydroxide or potassium carbonate.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired chiral compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R,2S)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting specific receptors.
Industry: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center and functional groups enable it to bind selectively to these targets, modulating their activity and triggering downstream signaling pathways. This selective binding is crucial for its biological and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL: The parent compound.
(1R,2S)-1-Amino-1-[2-bromo-3-(trifluoromethyl)phenyl]propan-2-OL: A similar compound with a bromo group instead of a chloro group.
(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL: A similar compound with a fluoro group instead of a chloro group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and chiral center, which confer distinct chemical reactivity and biological activity. The presence of the chloro and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11ClF3NO |
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Molecular Weight |
253.65 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11ClF3NO/c1-5(16)9(15)6-3-2-4-7(8(6)11)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9-/m0/s1 |
InChI Key |
UGVWZZDBVGYSLF-CDUCUWFYSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=C(C(=CC=C1)C(F)(F)F)Cl)N)O |
Canonical SMILES |
CC(C(C1=C(C(=CC=C1)C(F)(F)F)Cl)N)O |
Origin of Product |
United States |
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